molecular formula C18H16FN5O3 B2610299 ethyl 5-amino-1-{5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate CAS No. 1189455-58-0

ethyl 5-amino-1-{5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate

Cat. No.: B2610299
CAS No.: 1189455-58-0
M. Wt: 369.356
InChI Key: GUUIKZRJFFWGOK-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-{5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a fluorophenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-{5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketoneThe fluorophenyl group is then introduced through a nucleophilic substitution reaction, and the final esterification step yields the ethyl ester form of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste. The purification process often involves recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-{5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 5-amino-1-{5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-{5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-{5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl}-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

ethyl 5-amino-1-[5-[(4-fluorophenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3/c1-2-27-18(26)14-10-22-24(16(14)20)15-8-3-11(9-21-15)17(25)23-13-6-4-12(19)5-7-13/h3-10H,2,20H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUIKZRJFFWGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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